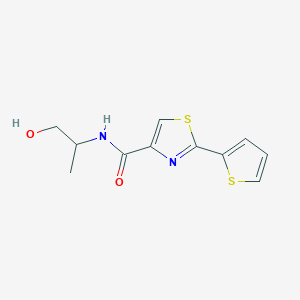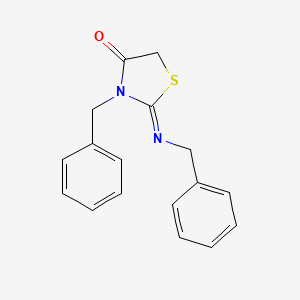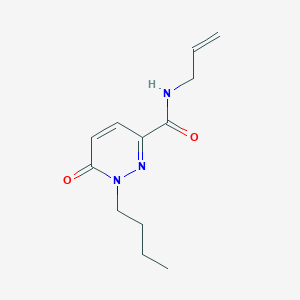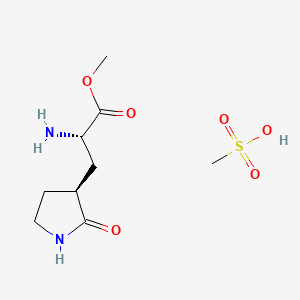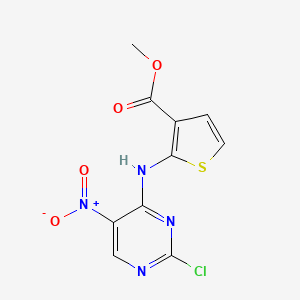
Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
The synthesis of Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate involves several steps. One common method includes the condensation reaction of thiophene derivatives with pyrimidine compounds under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Applications De Recherche Scientifique
Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Propriétés
Formule moléculaire |
C10H7ClN4O4S |
|---|---|
Poids moléculaire |
314.71 g/mol |
Nom IUPAC |
methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C10H7ClN4O4S/c1-19-9(16)5-2-3-20-8(5)13-7-6(15(17)18)4-12-10(11)14-7/h2-4H,1H3,(H,12,13,14) |
Clé InChI |
BTKNPAWAMPHVDE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(SC=C1)NC2=NC(=NC=C2[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-oxo-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14909838.png)

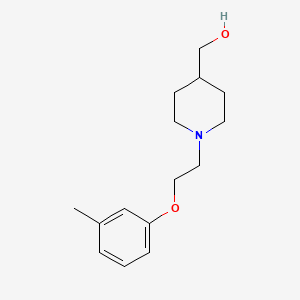
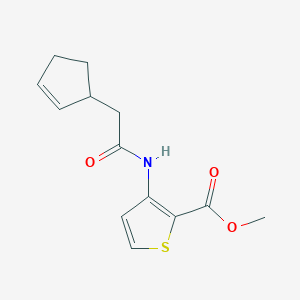

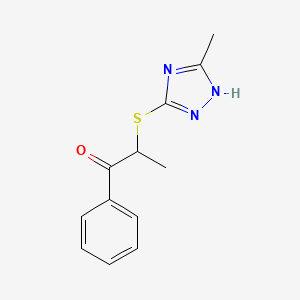


![n-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-n-methylglycine](/img/structure/B14909892.png)
